6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one
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Overview
Description
6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one is a heterocyclic compound that features a pyrimidinone core with a pyrrolidinone substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one typically involves the reaction of pyrimidinone derivatives with pyrrolidinone-containing intermediates. One common method involves the nucleophilic substitution reaction where a pyrimidinone derivative is reacted with a pyrrolidinone derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available precursors. The process generally includes the preparation of intermediate compounds, followed by their coupling under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrimidinone ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidinone derivatives depending on the nucleophile used.
Scientific Research Applications
6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidinone derivatives: Compounds like pyrrolidin-2-one and pyrrolidin-2,5-dione share structural similarities.
Pyrimidinone derivatives: Compounds such as 4-hydroxy-2-pyrimidinone and 5-methyl-2-pyrimidinone are structurally related.
Uniqueness
6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one is unique due to the combination of the pyrrolidinone and pyrimidinone moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
898421-24-4 |
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Molecular Formula |
C10H13N3O2S |
Molecular Weight |
239.29 |
IUPAC Name |
6-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-1H-pyrimidin-2-one |
InChI |
InChI=1S/C10H13N3O2S/c14-9(13-5-1-2-6-13)7-16-8-3-4-11-10(15)12-8/h3-4H,1-2,5-7H2,(H,11,12,15) |
InChI Key |
DDNXIFWTFOGNPR-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CSC2=CC=NC(=O)N2 |
solubility |
not available |
Origin of Product |
United States |
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